Cas no 879-18-5 (1-Naphthoyl chloride)

1-Naphthoyl chloride structure
1-Naphthoyl chloride structure
Produktname:1-Naphthoyl chloride
CAS-Nr.:879-18-5
MF:C11H7ClO
MW:190.625682115555
MDL:MFCD00004002
CID:40177
PubChem ID:70146

1-Naphthoyl chloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Naphthoyl chloride
    • 1-NAPHTHALENECARBONYL CHLORIDE
    • naphthalene-1-carbonyl chloride
    • 1-Naphthoylchloride
    • 1-Naphthoic acid chloride
    • 1-(Chlorocarbonyl)naphthalene
    • alpha-Naphthoyl chloride
    • .alpha.-Naphthoyl chloride
    • naphthalenecarbonyl chloride
    • NSNPSJGHTQIXDO-UHFFFAOYSA-N
    • naphthoylchloride
    • naphthoyl chloride
    • l-naphthoylchloride
    • 1-Napthoylchloride
    • 1-napthoyl chloride
    • 1-naphtoyl chloride
    • l-naphthoyl chloride
    • 1-naphthaloylchlorid
    • 1-Naphthoyl chloride (6CI, 7CI, 8CI)
    • 1-Naphthalenecarboxylic acid chloride
    • 1-Naphthaloyl chloride
    • 1-Naphthylcarbonyl chloride
    • NSC 9841
    • α-Naphthoyl chloride
    • EN300-33504
    • F2190-0085
    • 1-Naphthylcarbonyl Chloride; NSC 9841; a-Naphthoyl Chloride;
    • AKOS005259079
    • InChI=1/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • 1-Naphthoyl Chloride; 1-(Chlorocarbonyl)naphthalene;
    • NSC-9841
    • NS00043157
    • SCHEMBL123694
    • W-104001
    • NSC9841
    • F11279
    • naphthalene-1-carboxylic acid chloride
    • DTXSID4061252
    • N0047
    • DB-000119
    • napthalene-1-carbonyl chloride
    • NSNPSJGHTQIXDO-UHFFFAOYSA-
    • MFCD00004002
    • 879-18-5
    • 1-naphthaloylchloride
    • 1-Naphthoyl chloride, 97%
    • 1-Naphthalenecarbonylchloride1-Naphthoylchloride
    • 1-Naphthalenecarboxylic Acid Chloride; 1-Naphthoic Acid Chloride;
    • QEJ8QRD2LC
    • AS-14388
    • EINECS 212-903-9
    • BP-10738
    • MDL: MFCD00004002
    • Inchi: 1S/C11H7ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • InChI-Schlüssel: NSNPSJGHTQIXDO-UHFFFAOYSA-N
    • Lächelt: O=C(C1C2C(=CC=CC=2)C=CC=1)Cl
    • BRN: 775785

Berechnete Eigenschaften

  • Genaue Masse: 190.018542g/mol
  • Oberflächenladung: 0
  • XLogP3: 4.1
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 190.018542g/mol
  • Monoisotopenmasse: 190.018542g/mol
  • Topologische Polaroberfläche: 17.1Ų
  • Schwere Atomanzahl: 13
  • Komplexität: 202
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Farblose transparente Flüssigkeit
  • Dichte: 1.265 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 16-19 °C (lit.)
  • Siedepunkt: 190 °C/35 mmHg(lit.)
  • Flammpunkt: Fahrenheit: >230° f
    Celsius: >110° c
  • Brechungsindex: n20/D 1.652(lit.)
  • Wasserteilungskoeffizient: Reacts with water.
  • Stabilität/Haltbarkeit: Stable. Incompatible with water, moisture, strong oxidizing agents, bases.
  • PSA: 17.07000
  • LogP: 3.21880
  • Löslichkeit: Nicht bestimmt
  • Sensibilität: Moisture Sensitive

1-Naphthoyl chloride Sicherheitsinformationen

  • Symbol: GHS05
  • Prompt:gefährlich
  • Signalwort:Danger
  • Gefahrenhinweis: H314
  • Warnhinweis: P280,P305+P351+P338,P310
  • Transportnummer gefährlicher Stoffe:UN 3261 8/PG 2
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 34-37
  • Sicherheitshinweise: S26-S36/37/39-S45-S28A-S60-S30-S20-S8
  • FLUKA MARKE F CODES:21
  • Identifizierung gefährlicher Stoffe: C
  • PackingGroup:III
  • Risikophrasen:R34
  • Lagerzustand:Store at room temperature
  • TSCA:Yes
  • Sicherheitsbegriff:8
  • Verpackungsgruppe:II
  • Gefahrenklasse:8

1-Naphthoyl chloride Zolldaten

  • HS-CODE:2916399090
  • Zolldaten:

    China Zollkodex:

    2916399090

    Übersicht:

    29969090 Andere aromatische Monocarbonsäuren. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenAcrylsäure\Acrylate oder Ester müssen klar verpackt werden

    Zusammenfassung:

    2916399090 andere aromatische Monocarbonsäuren, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate MwSt:17,0% Steuerermäßigung:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

1-Naphthoyl chloride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-33504-1.0g
naphthalene-1-carbonyl chloride
879-18-5 95.0%
1.0g
$24.0 2025-03-21
Oakwood
013172-1g
1-Napthoylchloride
879-18-5 98%
1g
$10.00 2024-07-19
Oakwood
013172-5g
1-Napthoylchloride
879-18-5 98%
5g
$12.00 2024-07-19
Oakwood
013172-25g
1-Napthoylchloride
879-18-5 98%
25g
$35.00 2024-07-19
eNovation Chemicals LLC
Y1291041-500g
1-Naphthoyl chloride
879-18-5 96%
500g
$335 2023-05-17
TRC
N497040-50000mg
1-Naphthoyl Chloride
879-18-5
50g
$167.00 2023-05-17
TRC
N497040-10g
1-Naphthoyl Chloride
879-18-5
10g
$ 57.00 2023-09-06
Life Chemicals
F2190-0085-2.5g
1-Naphthoyl chloride
879-18-5 95%+
2.5g
$40.0 2023-09-06
Life Chemicals
F2190-0085-10g
1-Naphthoyl chloride
879-18-5 95%+
10g
$84.0 2023-09-06
Key Organics Ltd
AS-14388-100G
1-Naphthoyl chloride
879-18-5 >98%
100g
£272.00 2025-02-09

1-Naphthoyl chloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 5 h, rt
Referenz
Direct Construction of Fused/Bridged 3D Rings via Visible-Light Induced Dearomative Cycloaddition of Arenes
Zhen, Guangjin; et al, Advanced Synthesis & Catalysis, 2023, 365(1), 43-52

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 125 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Oxalyl chloride ;  0 °C; 12 h, rt
Referenz
Chiral Bronsted acid-catalyzed dynamic kinetic resolution of atropisomeric ortho-formyl naphthamides
Gao, Zeng; et al, Chemical Communications (Cambridge, 2020, 56(53), 7265-7268

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 20 atm, rt → 110 °C
Referenz
Acid chloride synthesis by the palladium-catalyzed chlorocarbonylation of aryl bromides
Quesnel, Jeffrey S.; et al, Chemistry - A European Journal, 2015, 21(26), 9550-9555

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: 2241736-67-2 Solvents: Benzene-d6 ;  20 h, 110 °C
Referenz
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: 2241736-67-2 Solvents: Benzene ;  20 h, 90 °C
Referenz
Functional Group Transposition: A Palladium-Catalyzed Metathesis of Ar-X σ-Bonds and Acid Chloride Synthesis
De La Higuera Macias, Maximiliano; et al, Journal of the American Chemical Society, 2018, 140(32), 10140-10144

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Oxalyl chloride ;  0 °C; 4 h, 25 °C
Referenz
Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature
Xiong, Wenzhang; et al, Journal of the American Chemical Society, 2022, 144(34), 15894-15902

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 17

Reaktionsbedingungen
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
2.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 100 °C
Referenz
Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides
Lee, Yong Ho ; et al, Nature Chemistry, 2018, 10(10), 1016-1022

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ;  24 h, 22 °C → 110 °C
Referenz
A Palladium-Catalyzed Carbonylation Approach to Acid Chloride Synthesis
Quesnel, Jeffrey S.; et al, Journal of the American Chemical Society, 2013, 135(45), 16841-16844

1-Naphthoyl chloride Raw materials

1-Naphthoyl chloride Preparation Products

1-Naphthoyl chloride Verwandte Literatur

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:879-18-5)1-Naphthoyl chloride
1755198
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung